Genotype 1b Replicon Potency
In a direct head-to-head study, VX-222 demonstrated a 14-fold higher potency in inhibiting the 1b/Con1 HCV subgenomic replicon compared to filibuvir, another well-characterized Thumb II site inhibitor [1]. This difference is critical for studies requiring a more potent tool compound to achieve maximal polymerase inhibition at lower concentrations.
| Evidence Dimension | Inhibition of 1b/Con1 HCV Subgenomic Replicon |
|---|---|
| Target Compound Data | EC50 = 5 nM |
| Comparator Or Baseline | Filibuvir: EC50 = 70 nM |
| Quantified Difference | 14-fold lower EC50 (higher potency) |
| Conditions | 1b/Con1 HCV subgenomic replicon assay in Huh-7 cells |
Why This Matters
For in vitro studies where maximal inhibition of the genotype 1b replicon is required at minimal compound concentrations, VX-222 provides a significantly more potent tool than filibuvir.
- [1] Yi G, et al. Biochemical study of the comparative inhibition of hepatitis C virus RNA polymerase by VX-222 and filibuvir. Antimicrob Agents Chemother. 2012 Feb;56(2):830-7. doi: 10.1128/AAC.05438-11. View Source
